molecular formula C9H17Br2NO B14027258 3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide

3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide

Cat. No.: B14027258
M. Wt: 315.05 g/mol
InChI Key: IJVPSFQNZBMOLI-UHFFFAOYSA-N
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Description

3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide is a chemical compound with the molecular formula C9H16BrNO. It is a derivative of piperidinone, characterized by the presence of a bromine atom and four methyl groups attached to the piperidine ring. This compound is often used as a synthetic intermediate in various chemical reactions and has applications in scientific research.

Properties

Molecular Formula

C9H17Br2NO

Molecular Weight

315.05 g/mol

IUPAC Name

3-bromo-2,2,6,6-tetramethylpiperidin-4-one;hydrobromide

InChI

InChI=1S/C9H16BrNO.BrH/c1-8(2)5-6(12)7(10)9(3,4)11-8;/h7,11H,5H2,1-4H3;1H

InChI Key

IJVPSFQNZBMOLI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(N1)(C)C)Br)C.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide typically involves the bromination of 2,2,6,6-tetramethylpiperidin-4-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, and the product is isolated by crystallization or extraction techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction rates, higher yields, and better control over reaction conditions. The use of microreactors and fixed-bed reactors can enhance the efficiency of the bromination process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidinones, while oxidation and reduction reactions produce oxo and reduced derivatives, respectively .

Scientific Research Applications

3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide involves its interaction with specific molecular targets. The bromine atom and the piperidinone ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules through non-covalent interactions, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2,2,6,6-tetramethylpiperidin-4-one hydrobromide is unique due to its specific bromine substitution, which imparts distinct reactivity and binding properties. This makes it valuable in applications where selective bromination is required, and it offers advantages over non-brominated analogs in certain chemical and biological contexts .

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